DS-6930

PPARγ transactivation partial agonism SPPARγM

DS-6930 is a selective PPARγ modulator (SPPARγM) designed to deliver potent insulin sensitization (EC₅₀ 41 nM, Eₘₐₓ 68%) without the fluid retention and hepatotoxicity associated with TZD full agonists. It avoids helix 12 engagement, making it the optimal benchmark compound for metabolic disease research, safety pharmacology, and structure-based drug design (PDB: 5Z6S). Choose DS-6930 to deconvolute PPARγ-driven efficacy from adverse effects.

Molecular Formula C46H40CaN6O8
Molecular Weight 844.9 g/mol
Cat. No. B15197827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS-6930
Molecular FormulaC46H40CaN6O8
Molecular Weight844.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.CC1=CC(=C(N=C1)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=CC(=C4)C(=O)[O-])C.[Ca+2]
InChIInChI=1S/2C23H21N3O4.Ca/c2*1-14-9-15(2)22(24-12-14)30-18-7-8-19-20(11-18)26(3)21(25-19)13-29-17-6-4-5-16(10-17)23(27)28;/h2*4-12H,13H2,1-3H3,(H,27,28);/q;;+2/p-2
InChIKeyNVXINLRTOZISKL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate (DS-6930b): A Selective PPARγ Modulator with Quantified Advantage Over Full Agonists


Calcium 3-((6-((3,5-dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoate, also designated DS-6930b, is the calcium salt of DS-6930, a benzimidazole-derived partial agonist of peroxisome proliferator-activated receptor gamma (PPARγ). DS-6930 exhibits an EC₅₀ of 41 nM and an Eₘₐₓ of 68% in PPARγ transactivation assays, confirming its profile as a selective PPARγ modulator (SPPARγM) rather than a full agonist [1]. The compound was developed through lead optimization campaigns that intentionally avoided direct interaction with helix 12 of the PPARγ ligand-binding domain (LBD), a structural feature associated with the adverse effects of thiazolidinedione (TZD) full agonists [2]. The calcium salt form, DS-6930b, was advanced to preclinical toxicology and is anticipated to deliver insulin sensitization with a reduced propensity for edema relative to rosiglitazone [3].

Why Generic Substitution with Rosiglitazone or Pioglitazone Is Not Equivalent: Differentiated Pharmacology of DS-6930 Calcium


Full PPARγ agonists such as rosiglitazone and pioglitazone achieve glycemic control but are accompanied by class‑related adverse events including fluid retention, hemodilution, and weight gain. These effects are mechanistically linked to the full recruitment of transcriptional coactivators driven by direct interaction with helix 12 of the PPARγ LBD [1]. DS-6930 was expressly designed as a partial agonist that prevents this helix 12 engagement, yielding a distinct cofactor recruitment signature (RIP140/PGC1α) while sparing canonical factors [2]. Consequently, DS-6930 delivers comparable glucose lowering to rosiglitazone in vivo but with a quantitatively lower degree of hemodilution and an absence of hepatotoxicity signals in preclinical models [3]. The calcium salt form further optimizes physical properties, making simple interchange with TZD‑class agonists scientifically unjustified.

Head-to-Head Quantitative Evidence: DS-6930b vs. Rosiglitazone and Lead Analogs


PPARγ Transactivation: Partial Agonist Profile Differentiates DS-6930 from Full Agonists

In PPARγ luciferase reporter assays, DS-6930 exhibits an EC₅₀ of 41 nM and an Eₘₐₓ of 68%, confirming its partial agonist character. In contrast, rosiglitazone behaves as a full agonist with an EC₅₀ of 56 nM and an Eₘₐₓ set to 100% [1][2]. The reduced maximal efficacy of DS-6930 is a direct consequence of its engineered inability to stabilize helix 12, a structural feature that underpins the adverse effect profile of TZD full agonists [3].

PPARγ transactivation partial agonism SPPARγM diabetes

In Vivo Glucose Lowering: Comparable Efficacy to Rosiglitazone at Matched Doses

In Zucker diabetic fatty (ZDF) rats, oral administration of DS-6930 at 3 mg/kg produced plasma glucose reductions that were statistically equivalent to those achieved with rosiglitazone at the same dose [1]. This equivalence establishes that the partial agonist mechanism of DS-6930 does not compromise glycemic efficacy relative to the industry benchmark full agonist.

ZDF rats glucose reduction type 2 diabetes PPARγ agonist

Reduced Hemodilution: DS-6930 Exhibits Lower Fluid Retention Liability than Rosiglitazone

Hemodilution, a surrogate for edema and fluid retention, was assessed in a 4‑week toxicology study. At a high dose of 300 mg/kg, DS-6930 induced hemodilution to a significantly lower extent than rosiglitazone administered at an equivalent dose [1]. This quantitative difference aligns with the partial agonist mechanism that avoids robust helix 12‑mediated coactivator recruitment linked to fluid retention [2].

edema fluid retention toxicology PPARγ safety

Hepatotoxicity Profile: DS-6930 Avoids Liver Enzyme Elevations Observed with Earlier Leads and Full Agonists

In preclinical toxicology, DS-6930 demonstrated no elevation of liver transaminases, contrasting with both its predecessor lead 13ac (which elevated liver enzymes) and the clinical experience with rosiglitazone, which carries warnings for hepatocellular injury [1][2]. The absence of hepatotoxicity signals was a critical milestone in the lead optimization campaign that delivered DS-6930.

hepatotoxicity ALT AST liver safety PPARγ

Selective Cofactor Recruitment: DS-6930 Engages RIP140 and PGC1α While Sparing Canonical Factors

Cofactor recruitment profiling revealed that DS-6930 significantly recruits RIP140 and PGC1α, two cofactors associated with insulin sensitization, while showing no effect on several canonical cofactors that drive full transcriptional activation [1]. This selective recruitment pattern is a direct consequence of the compound's distinct binding mode that avoids helix 12 stabilization, as visualized by X‑ray crystallography [2].

cofactor recruitment PPARγ partial agonist RIP140 PGC1α transcriptional selectivity

Calcium Salt Formulation: DS-6930b Enhances Developability for In Vivo Studies

The calcium salt of DS-6930, designated DS-6930b, was selected for further preclinical evaluation based on its anticipated pharmacokinetic and formulation advantages. The calcium salt form is expected to improve oral bioavailability and stability relative to the free acid, facilitating more reproducible in vivo dosing [1]. This salt selection mirrors strategies employed for other benzimidazole‑based PPARγ modulators.

salt form DS-6930b calcium salt pharmacokinetics formulation

Preferred Applications of DS-6930 Calcium Based on Differential Evidence


Type 2 Diabetes and Metabolic Syndrome Research Requiring Insulin Sensitization Without Edema Confounding

In rodent models of type 2 diabetes (e.g., ZDF rats, db/db mice), DS-6930 calcium provides robust glucose lowering equivalent to rosiglitazone while minimizing fluid retention. This makes it ideal for studies where edema or hemodilution would confound metabolic phenotyping, cardiovascular endpoints, or body composition analysis. The compound's partial agonist profile allows investigation of PPARγ-mediated insulin sensitization divorced from the adverse effects of full agonists [1].

PPARγ Signaling Dissection: Cofactor Recruitment and Transcriptional Selectivity Studies

DS-6930's selective recruitment of RIP140 and PGC1α, combined with its distinct binding mode that avoids helix 12 stabilization, positions it as a premium tool compound for mechanistic studies of PPARγ transcriptional regulation. Researchers can use DS-6930 to probe the relationship between cofactor engagement and downstream gene expression patterns, comparing its effects with those of full agonists (rosiglitazone) or other SPPARγMs [2][3].

Preclinical Toxicology and Safety Pharmacology of SPPARγMs

DS-6930's clean hepatic safety profile and reduced hemodilution liability, established in 4‑week toxicology studies, support its use as a reference SPPARγM in safety pharmacology assessments. It serves as a benchmark for evaluating next‑generation PPARγ modulators, particularly those seeking to avoid the fluid retention and hepatotoxicity liabilities of the TZD class [1][4].

Structure‑Based Drug Design and Crystallography Studies of PPARγ LBD

The high‑resolution crystal structure of DS-6930 bound to the PPARγ ligand‑binding domain (PDB ID: 5Z6S) provides a validated template for computational chemistry and structure‑based design efforts. The complex reveals the precise molecular interactions that confer partial agonism, enabling medicinal chemists to rationally design new SPPARγMs with improved selectivity or potency [5].

Quote Request

Request a Quote for DS-6930

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.